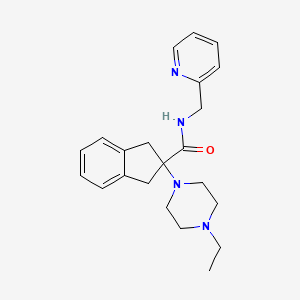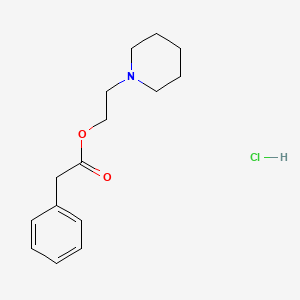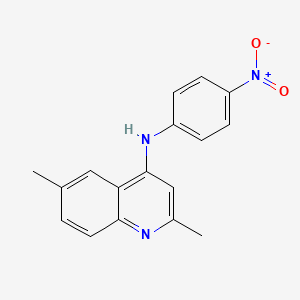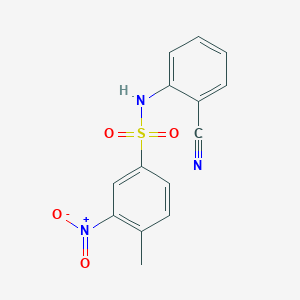![molecular formula C20H30N2O2 B5138441 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide selectively blocks TRP channels by binding to a specific site on the channels' outer pore region. This binding prevents calcium ions from passing through the channels, thereby reducing their activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide can reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been found to reduce inflammation in models of acute lung injury and colitis. Additionally, 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to protect against neurodegeneration in models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in lab experiments is its selectivity for TRP channels, making it a useful tool in studying these channels' role in various physiological processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for research involving 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide. One area of interest is the development of more selective TRP channel blockers that can be used to study specific channels' functions. Another area of interest is the use of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in developing new therapies for pain, inflammation, and neurodegenerative diseases. Additionally, more research is needed to fully understand the potential off-target effects of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide and how to mitigate them.
In conclusion, 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide is a chemical compound that has significant potential in scientific research due to its ability to selectively block TRP channels. Its use in studying pain, inflammation, and neurodegenerative diseases has shown promising results, and future research will likely continue to explore its potential applications.
Métodos De Síntesis
The synthesis of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This is then reacted with N-(3-aminopropyl)morpholine to form 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been found to be a useful tool in scientific research due to its ability to selectively block calcium-permeable transient receptor potential (TRP) channels. These channels play a critical role in various physiological processes such as pain sensation, inflammation, and neurodegeneration. 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been shown to block TRPV1, TRPV2, and TRPA1 channels, making it a useful tool in studying these channels' role in various diseases and conditions.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)18-8-5-17(6-9-18)7-10-19(23)21-11-4-12-22-13-15-24-16-14-22/h5-10H,4,11-16H2,1-3H3,(H,21,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKGFQDVXYXEK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)



![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)